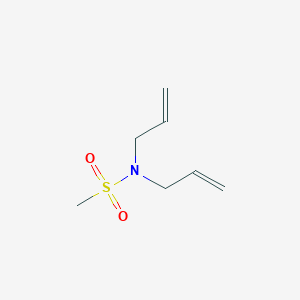![molecular formula C16H13ClO3 B14145959 [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate CAS No. 4376-28-7](/img/structure/B14145959.png)
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate is a chemical compound with the molecular formula C16H13ClO3. It is known for its unique structure, which includes a phenyl group and a chloroacetate moiety. This compound has various applications in scientific research and industry due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate typically involves the reaction of 4-phenylphenacyl bromide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate involves its interaction with various molecular targets and pathways. The chloroacetate group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- [2-Oxo-2-(4-phenylphenyl)ethyl] acetate
- [2-Oxo-2-(4-phenylphenyl)ethyl] bromide
- [2-Oxo-2-(4-phenylphenyl)ethyl] iodide
Uniqueness
The presence of the chloroacetate group in [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate makes it unique compared to its analogs. This functional group imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
4376-28-7 |
|---|---|
Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate |
InChI |
InChI=1S/C16H13ClO3/c17-10-16(19)20-11-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
BTOKRZCIPHSHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
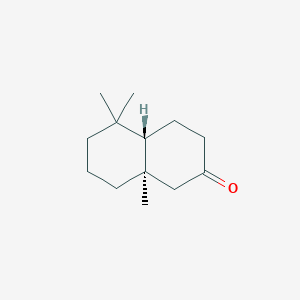
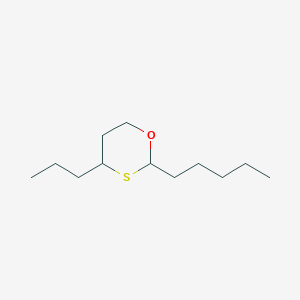
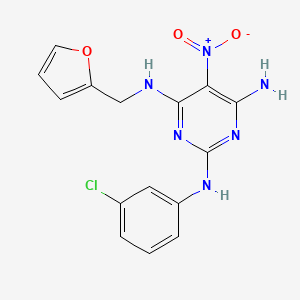

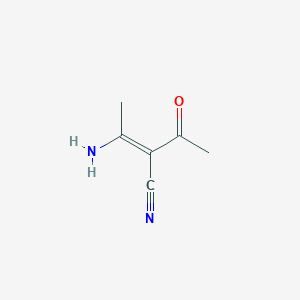
![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)

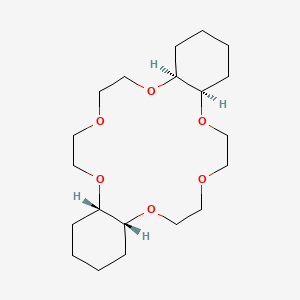
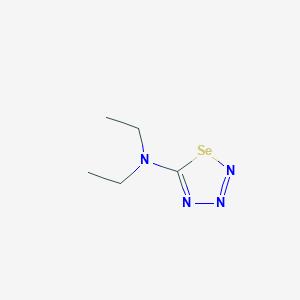
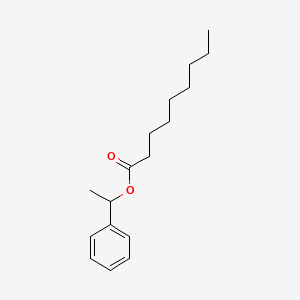
![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)
